2-(2-Isopropyl-5-methylphenoxy)acetic acid

Description

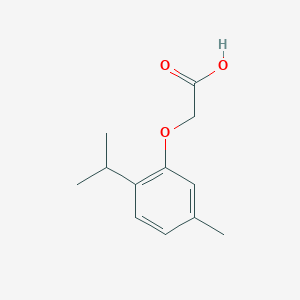

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURZAHIYMVFXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277456 | |

| Record name | 2-(2-isopropyl-5-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-40-4 | |

| Record name | 5333-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-isopropyl-5-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Isopropyl-5-methylphenoxy)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(2-isopropyl-5-methylphenoxy)acetic acid, a valuable compound in various research and development applications. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound, also known as thymoxyacetic acid, is an organic compound with the molecular formula C₁₂H₁₆O₃. Its structure, featuring a thymol moiety linked to an acetic acid group via an ether bond, makes it a subject of interest in medicinal chemistry and other fields. The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers.

Core Synthesis Pathway: The Williamson Ether Synthesis

The primary route for synthesizing this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide derived from thymol acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.

The reaction proceeds in two key steps:

-

Deprotonation of Thymol: Thymol (2-isopropyl-5-methylphenol) is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium thymoxide. This deprotonation is crucial as it generates a potent nucleophile.

-

Nucleophilic Attack: The thymoxide ion then attacks the α-carbon of chloroacetic acid, displacing the chloride ion in an SN2 fashion.

-

Acidification: The resulting carboxylate salt is then acidified to yield the final product, this compound, which typically precipitates from the aqueous solution.

The overall reaction is depicted below:

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Isopropyl-5-methylphenoxy)acetic acid, a compound of interest in chemical synthesis and research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis, offering readily accessible data and procedural insights.

Core Physicochemical Data

The fundamental physicochemical properties of this compound (CAS No: 5333-40-4) are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2][3][4][5] |

| Molecular Weight | 208.25 g/mol | [1][2][3][4] |

| Melting Point | 149.0 to 153.0 °C | [1][3] |

| Boiling Point | 211 °C | [1] |

| pKa | 3.23 ± 0.10 (Predicted) | [1][2] |

| Solubility | Soluble in Methanol | [1] |

| Appearance | White to orange to green powder to crystal | [2] |

| Density | 1.090 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3-AA | 2.8 | [2] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of physicochemical properties. Below are standardized methodologies that are broadly applicable for the key parameters of a solid, acidic organic compound like this compound.

Determination of Melting Point

Methodology:

The melting point is determined using a digital melting point apparatus, often employing the capillary method.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which the last solid particle disappears are recorded as the melting range.

Determination of Solubility

Methodology:

The solubility of this compound in a specific solvent (e.g., methanol, water, ethanol) is determined using the equilibrium solubility method.

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

Determination of pKa (Acid Dissociation Constant)

Methodology:

The pKa value can be determined potentiometrically or spectrophotometrically. The potentiometric titration method is described here.

-

Sample Preparation: A known weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of the titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the key physicochemical properties of a solid organic compound.

References

2-(2-Isopropyl-5-methylphenoxy)acetic acid structural information and identifiers

This technical guide provides a comprehensive overview of the structural information, chemical identifiers, and physicochemical properties of 2-(2-Isopropyl-5-methylphenoxy)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document includes detailed experimental protocols for its synthesis and analysis, along with predicted spectral data based on analogous compounds.

Chemical Structure and Identifiers

This compound, also known as Thymoxyacetic Acid, is an aromatic ether and a carboxylic acid. Its structure consists of a thymol moiety linked to an acetic acid group via an ether bond.

Structural Diagram

Caption: Chemical structure of this compound.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.[1][2][3]

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 5333-40-4 |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.26 g/mol |

| InChI | InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) |

| InChIKey | MURZAHIYMVFXCF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)O |

| Synonyms | Thymoxyacetic acid, (2-Isopropyl-5-methylphenoxy)essigsäure |

Physicochemical Properties

This section details the known and predicted physicochemical properties of the compound.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| pKa (Predicted) | 3.23 ± 0.10 |

| Boiling Point (Predicted) | 211 °C |

| Density (Predicted) | 1.090 ± 0.06 g/cm³ |

| Solubility | Soluble in methanol |

| Storage | Store at room temperature in a dry, sealed container.[4] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of this compound from 2-isopropyl-5-methylphenol (thymol) and chloroacetic acid.

Materials:

-

2-isopropyl-5-methylphenol (thymol)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

3 M Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, dissolve 2-isopropyl-5-methylphenol (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

-

In a separate beaker, dissolve chloroacetic acid (1.1 eq) in water and neutralize with a solution of sodium hydroxide.

-

Add the sodium chloroacetate solution to the flask containing the sodium thymoxide.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

After cooling to room temperature, acidify the mixture with 3 M HCl to a pH of approximately 2. This will precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

-

Dry the purified crystals under vacuum to yield this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound using reversed-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Prepare a stock solution of the compound in methanol or acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Inject the standards and the sample solution into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Spectral Data (Predicted)

¹H NMR Spectroscopy

Solvent: CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.25 | d | 6H | -CH(CH₃ )₂ |

| 2.30 | s | 3H | Ar-CH₃ |

| 3.20 | sept | 1H | -CH (CH₃)₂ |

| 4.65 | s | 2H | -O-CH₂ -COOH |

| 6.70 | d | 1H | Aromatic H |

| 6.80 | s | 1H | Aromatic H |

| 7.05 | d | 1H | Aromatic H |

| 10.5 (broad) | s | 1H | -COOH |

¹³C NMR Spectroscopy

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| 21.0 | Ar-C H₃ |

| 24.0 | -CH(C H₃)₂ |

| 27.0 | -C H(CH₃)₂ |

| 67.0 | -O-C H₂-COOH |

| 112.0 | Aromatic C-H |

| 122.0 | Aromatic C-H |

| 126.0 | Aromatic C-H |

| 131.0 | Aromatic C (quaternary) |

| 137.0 | Aromatic C (quaternary) |

| 154.0 | Aromatic C-O (quaternary) |

| 175.0 | -C OOH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1500 | Medium | C=C stretch (aromatic) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1100 | Medium | C-O stretch (carboxylic acid) |

Mass Spectrometry

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 208 | 40 | [M]⁺ |

| 193 | 30 | [M - CH₃]⁺ |

| 165 | 20 | [M - COOH]⁺ |

| 150 | 100 | [M - C₃H₆O]⁺ |

| 135 | 80 | [C₉H₁₁O]⁺ |

| 107 | 60 | [C₇H₇O]⁺ |

| 91 | 50 | [C₇H₇]⁺ |

Logical Relationships of Identifiers

The various chemical identifiers for this compound are interconnected and provide different ways to describe the same molecule. The following diagram illustrates these relationships.

Caption: Relationship between different chemical identifiers.

References

An In-depth Technical Guide to the Biological Activity of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(2-isopropyl-5-methylphenoxy)acetic acid, a chemical scaffold structurally related to the naturally occurring monoterpenoid thymol, have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding these derivatives, with a focus on their anti-inflammatory, antimicrobial, and herbicidal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as in the agrochemical industry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant body of research has highlighted the potential of this compound derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] The selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammation and pain, offering a safer alternative to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects.[3]

The anti-inflammatory mechanism of these derivatives is primarily attributed to their ability to block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[2] Specifically, these compounds have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2).[2][4]

Signaling Pathway: COX-2 Mediated Inflammation

The following diagram illustrates the signaling pathway of inflammation mediated by COX-2 and the inhibitory action of this compound derivatives.

Quantitative Data: In Vitro COX-1/COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of representative phenoxyacetic acid derivatives against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

| Compound ID | Modification on Phenoxyacetic Acid Moiety | COX-1 IC50 (µM)[2] | COX-2 IC50 (µM)[2] | Selectivity Index (SI)[2] |

| 5d | Hydrazone derivative | 8.12 ± 0.15 | 0.09 ± 0.01 | 90.22 |

| 5e | Hydrazone derivative | 6.54 ± 0.11 | 0.07 ± 0.01 | 93.43 |

| 5f | Hydrazone derivative | 4.07 ± 0.12 | 0.06 ± 0.01 | 67.83 |

| 7b | Hydrazone derivative | 9.85 ± 0.18 | 0.08 ± 0.01 | 123.13 |

| 10c | Hydrazone derivative | 11.2 ± 0.2 | 0.09 ± 0.01 | 124.44 |

| 10d | Hydrazone derivative | 10.5 ± 0.15 | 0.08 ± 0.01 | 131.25 |

| 10e | Hydrazone derivative | 9.75 ± 0.13 | 0.07 ± 0.01 | 139.29 |

| 10f | Hydrazone derivative | 8.93 ± 0.16 | 0.06 ± 0.01 | 148.83 |

| Celecoxib | Reference Drug | 14.93 ± 0.12 | 0.05 ± 0.01 | 298.6 |

| Mefenamic Acid | Reference Drug | 29.9 ± 0.09 | 0.21 ± 0.02 | 142.38 |

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a generalized protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.[5][6][7][8]

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. This activity is likely inherited from the core thymol-like structure, as phenolic compounds are well-known for their antimicrobial properties.

The proposed mechanism of action for the antimicrobial effects of these compounds is the disruption of the microbial cell membrane. The lipophilic nature of the molecules allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[1]

Mechanism of Action: Bacterial Cell Membrane Disruption

The following diagram illustrates the proposed mechanism of bacterial cell membrane disruption by phenolic compounds.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically evaluated by determining the zone of inhibition in agar diffusion assays and the Minimum Inhibitory Concentration (MIC) in broth dilution assays.

| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | 18 | 50 | [9] |

| Derivative B | Pseudomonas aeruginosa | 22 | 50 | [9] |

| Derivative C | Candida albicans | 16 | 50 | [9] |

| Thymol | Streptococcus iniae | - | 128 | [1] |

| Thymol | Staphylococcus aureus | - | 310 | [10] |

| Thymol | Escherichia coli | - | 5000 | [10] |

Note: Data for specific derivatives of this compound is limited in the public domain. The table includes data for related compounds to illustrate the general antimicrobial potential.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method.[11][12][13][14][15]

Herbicidal Activity

Phenoxyacetic acid derivatives are a well-established class of herbicides that act as synthetic auxins.[2][16] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[8][17]

Mechanism of Action: Auxin Mimicry

The herbicidal action of phenoxyacetic acid derivatives is initiated by their binding to auxin receptors, which leads to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, allows for the continuous activation of auxin-responsive genes, causing a cascade of physiological disruptions.[2][18]

Experimental Protocol: Post-Emergence Herbicidal Activity Assay

The following protocol outlines a general procedure for evaluating the post-emergence herbicidal activity of test compounds.[19][20][21][22][23]

Other Potential Biological Activities

Preliminary studies on broader classes of phenoxyacetic acid derivatives suggest potential for other therapeutic applications, including anticonvulsant and anticancer activities. However, research specifically focused on this compound derivatives in these areas is still in its nascent stages. Further investigation is warranted to explore the full therapeutic potential of this chemical scaffold.

Conclusion

Derivatives of this compound represent a promising and versatile class of bioactive molecules. Their well-defined anti-inflammatory activity as selective COX-2 inhibitors, coupled with their significant antimicrobial and herbicidal properties, underscores their importance in both pharmaceutical and agrochemical research. The information compiled in this technical guide provides a solid foundation for further investigation and development of novel compounds based on this valuable chemical scaffold. Future research should focus on synthesizing and screening a wider range of derivatives to establish more comprehensive structure-activity relationships and to explore their potential in other therapeutic areas.

References

- 1. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]

- 4. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. protocols.io [protocols.io]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. ibg.kit.edu [ibg.kit.edu]

- 16. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 18. scielo.br [scielo.br]

- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fs.usda.gov [fs.usda.gov]

- 21. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 22. chemcert.com.au [chemcert.com.au]

- 23. extensionpubs.unl.edu [extensionpubs.unl.edu]

A Technical Guide to Phenoxyacetic Acid Compounds: Synthesis, Biological Activity, and Therapeutic Applications

Executive Summary: Phenoxyacetic acid and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. Initially recognized for their role as auxin-type herbicides, their scaffold has been extensively explored in medicinal chemistry, leading to the discovery of potent agents with anti-inflammatory, anticonvulsant, antimicrobial, and antidiabetic properties. This technical guide provides a comprehensive literature review of phenoxyacetic acid compounds, detailing their synthesis methodologies, summarizing key quantitative data on their biological activities, and outlining the experimental protocols used for their evaluation. Furthermore, it visualizes critical synthesis workflows and signaling pathways to provide a clear and in-depth understanding for researchers, scientists, and professionals in drug development.

Introduction to Phenoxyacetic Acid

Phenoxyacetic acid is a monocarboxylic acid that is the O-phenyl derivative of glycolic acid.[1] Its core structure serves as a fundamental building block for a multitude of medicinal agents and other commercially significant chemicals like pesticides, fungicides, and dyes.[1][2] The versatility of the phenoxyacetic acid moiety allows for straightforward synthesis and modification, making it an attractive scaffold for developing novel therapeutic agents.[1][2] Commercially available drugs containing this core structure include the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac and the antihypertensive agent Tinnelic acid.[1][2] The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, which alters their physicochemical properties and electronic structure.[3]

Synthesis Methodologies

The foundational synthesis of phenoxyacetic acid was first reported in 1880 and typically involves the reaction of a sodium phenolate with a sodium chloroacetate in an aqueous solution, followed by acidification.[4]

A general workflow for the synthesis of phenoxyacetic acid derivatives can be summarized as follows:

References

In-Depth Technical Guide: (2-Isopropyl-5-methylphenoxy)acetic Acid (CAS Number: 5333-40-4)

Disclaimer: The information provided in this document is intended for researchers, scientists, and drug development professionals. It is a compilation of data from publicly available sources and should be used for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and available research on the compound with CAS number 5333-40-4. Initial inquiries associated this CAS number with "2,3-Dihydro-7-nitro-1H-inden-1-one"; however, extensive database searches have conclusively identified the correct chemical identity as (2-Isopropyl-5-methylphenoxy)acetic acid . This document will focus on this compound. For clarity, the correct CAS number for 2,3-Dihydro-7-nitro-1H-inden-1-one is 183061-37-2 .[1][2][3]

(2-Isopropyl-5-methylphenoxy)acetic acid, also known as Thymoxyacetic acid, belongs to the class of phenoxyacetic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and herbicidal properties.[4][5] This guide aims to consolidate the available technical information on this specific molecule to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of (2-Isopropyl-5-methylphenoxy)acetic acid are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [6] |

| Molecular Weight | 208.26 g/mol | [6] |

| Appearance | White to pale yellow crystal or powder | TCI Chemicals |

| Melting Point | 143-145 °C | [7] |

| Boiling Point | Data not available | TCI Chemicals |

| Solubility | Soluble in Methanol | TCI Chemicals |

| LogP (octanol-water partition coefficient) | 2.93 | TCI Chemicals |

| pKa | 3.23 ± 0.10 (Predicted) | Guidechem |

Hazard Identification and Safety

Understanding the hazards associated with a chemical is paramount for safe handling and experimental design. (2-Isopropyl-5-methylphenoxy)acetic acid is classified as an irritant. The GHS classification and precautionary statements are detailed below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Precautionary Statement Code | Statement |

| P264 | Wash hands and face thoroughly after handling. |

| P280 | Wear protective gloves, eye protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

Source: TCI Chemicals Safety Data Sheet

Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard identification to the communication of safety precautions as guided by the Globally Harmonized System (GHS).

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the synthesis and a biological evaluation of (2-Isopropyl-5-methylphenoxy)acetic acid based on available literature.

Synthesis of (2-Isopropyl-5-methylphenoxy)acetic acid

This protocol is adapted from a study detailing the synthesis of thymol-based derivatives.[7]

Objective: To synthesize (2-Isopropyl-5-methylphenoxy)acetic acid from thymol and bromoacetic acid.

Materials:

-

Thymol (1 equivalent)

-

Bromoacetic acid (1 equivalent)

-

Sodium hydroxide (2 equivalents)

-

Water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thymol (1 eq) and sodium hydroxide (2 eq) in water.

-

Heat the mixture to 100°C with stirring.

-

Slowly add a solution of bromoacetic acid (1 eq) in water to the reaction mixture.

-

Maintain the reaction at reflux for 4 hours.

-

After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms.

-

Extract the aqueous mixture with diethyl ether (3 x volume of aqueous phase).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid is (2-Isopropyl-5-methylphenoxy)acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).

-

Confirm the structure of the purified product using analytical techniques such as ¹H-NMR and mass spectrometry.

Biological Activity Evaluation: Cytotoxicity Assay against AGS Cell Line

The following is a representative protocol for determining the cytotoxic effects of a compound on a cancer cell line, based on a study that evaluated the activity of (2-Isopropyl-5-methylphenoxy)acetic acid (referred to as compound 8) against the human gastric carcinoma cell line (AGS).[7] The reported IC₅₀ value for this compound was contrasted in different studies, with one reporting 400 µM and another 75.63 µM, indicating that experimental conditions can significantly influence the outcome.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (2-Isopropyl-5-methylphenoxy)acetic acid against AGS cells using an MTT assay.

Materials:

-

AGS (human gastric adenocarcinoma) cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

(2-Isopropyl-5-methylphenoxy)acetic acid (test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture AGS cells in supplemented RPMI-1640 medium. Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the test compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include wells with medium alone (blank), cells in medium with DMSO (vehicle control), and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 24-48 hours in a CO₂ incubator.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using appropriate software.

Biological Activity and Potential Applications

Phenoxyacetic acid derivatives are a versatile class of compounds with a broad spectrum of reported biological activities. Research has shown that these molecules can serve as scaffolds for the development of therapeutic agents and other bioactive compounds.

-

Antimicrobial and Anticancer Activity: A study on thymol-based synthetic derivatives, which included (2-Isopropyl-5-methylphenoxy)acetic acid, investigated their efficacy against various strains of H. pylori and the AGS human gastric carcinoma cell line. This suggests potential applications in developing dual-action agents for managing H. pylori infections and associated gastric diseases.[7]

-

Anti-inflammatory and Antioxidant Properties: A novel peptide-compound conjugate synthesized from (2-Isopropyl-5-methylphenoxy)acetic acid demonstrated significant anti-inflammatory and antioxidative activity. It was shown to inhibit the growth of E. coli and S. aureus, suppress reactive oxygen species production, and mitigate oxidative DNA damage.[8]

-

Herbicidal Activity: The broader class of phenoxyacetic acids is well-known for its use as herbicides.[4] The structure-activity relationship of these compounds is influenced by the substituents on the aromatic ring, which affects their physicochemical properties and biological effects.[1]

-

Diverse Pharmacological Profiles: Reviews of phenoxyacetic acid derivatives have highlighted a wide range of pharmacological activities, including antihyperlipidemic, hypoglycemic, antiviral, antitubercular, analgesic, and antihypertensive effects.[9] This underscores the potential of this chemical class as a source of new drug candidates.

This in-depth technical guide provides a consolidated resource for researchers and scientists working with or interested in the properties and applications of (2-Isopropyl-5-methylphenoxy)acetic acid (CAS 5333-40-4). The provided data on its physicochemical characteristics, hazards, and experimental protocols, along with insights into its biological activities, should serve as a valuable starting point for future research and development endeavors.

References

- 1. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

- 2. stats.uomosul.edu.iq [stats.uomosul.edu.iq]

- 3. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05630F [pubs.rsc.org]

- 4. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Moiety: An In-depth Technical Guide to 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

An exploration into the discovery, history, and foundational experimental protocols of a versatile phenoxyacetic acid derivative.

Abstract

This technical guide provides a comprehensive overview of 2-(2-Isopropyl-5-methylphenoxy)acetic acid, a notable member of the phenoxyacetic acid class of compounds. While the precise historical details of its initial synthesis remain to be definitively established in publicly accessible records, this document synthesizes the available scientific literature to present a logical account of its discovery, likely rooted in the broader exploration of phenoxyacetic acids and their derivatives. This guide furnishes detailed physicochemical data, a plausible experimental protocol for its synthesis via the Williamson ether synthesis, and an examination of its known biological activities. Particular emphasis is placed on its roles as an antimicrobial and herbicidal agent, with illustrative diagrams of the associated biochemical pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and agrochemical research.

Introduction: The Rise of Phenoxyacetic Acids

The latter half of the 19th and the early 20th centuries marked a period of profound advancement in organic chemistry, with a burgeoning interest in the synthesis and characterization of novel aromatic compounds. The discovery of the Williamson ether synthesis in 1850 by Alexander Williamson provided a robust and versatile method for the preparation of ethers, paving the way for the systematic exploration of compounds such as phenoxyacetic acids. These compounds, characterized by a carboxylic acid moiety linked to a phenyl ring via an ether bond, were initially investigated for their potential pharmaceutical applications.

While the exact date and discoverer of this compound, also known by its trivial name thymoxyacetic acid, are not explicitly documented in readily available historical records, its synthesis and study are a logical extension of the early 20th-century research into aromatic derivatives. The structural similarity to other well-known phenoxyacetic acids, such as those that would later form the basis of the auxin herbicides, suggests that its initial preparation was likely part of this broader scientific inquiry. Research on phenylacetic acid (PAA), a related auxin, was prominent in the 1980s for its bioactivity.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a thymol molecule (2-isopropyl-5-methylphenol) connected to an acetic acid group through an ether linkage.

| Property | Value |

| CAS Number | 5333-40-4 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.26 g/mol |

| Appearance | White to orange to green powder/crystal[1] |

| pKa (Predicted) | 3.23 ± 0.10[1] |

| Boiling Point (Predicted) | 211 °C |

| Density (Predicted) | 1.090 ± 0.06 g/cm³ |

| Solubility | Soluble in Methanol |

Synthesis and Experimental Protocols

The most probable and widely utilized method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its salt by the corresponding phenoxide ion.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process, beginning with the deprotonation of thymol to form the thymoxide anion, which then acts as a nucleophile to attack a haloacetic acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative procedure adapted from established methods for the synthesis of related phenoxyacetic acids.

Materials:

-

Thymol (2-isopropyl-5-methylphenol)

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid (ClCH₂COOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Water

-

pH paper

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of Sodium Thymoxide: In a round bottom flask, dissolve a specific molar equivalent of sodium hydroxide in water. To this solution, add one molar equivalent of thymol. Stir the mixture until the thymol has completely dissolved, forming a homogenous solution of sodium thymoxide.

-

Reaction with Chloroacetic Acid: Prepare an aqueous solution of chloroacetic acid (one molar equivalent). While gently heating the sodium thymoxide solution to a gentle boil under reflux, add the chloroacetic acid solution dropwise over a period of approximately 10-15 minutes.

-

Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Acidification and Precipitation: Allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker and acidify by the dropwise addition of concentrated hydrochloric acid until the solution is acidic, as indicated by pH paper. This will precipitate the crude this compound.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by suction filtration using a Büchner funnel. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent mixture.

Spectroscopic Data

A 2006 publication by Dahiya et al. provides the following ¹H NMR data for this compound, which is crucial for its structural elucidation and confirmation.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1.10-1.12 | d | 6H | o-(α-CH₃)₂ of phenoxy ring |

| 1.99 | s | 3H | m-CH₃ of phenoxy ring |

| 2.98-3.12 | m | 1H | o-(α-H) of phenoxy ring |

| 4.39 | s | 2H | -OCH₂CO- |

| 6.51-6.54 | d | 1H | p-H of phenoxy ring |

| 6.90 | s | 1H | o-H of phenoxy ring |

| 6.97-7.00 | d | 1H | m-H of phenoxy ring |

| 7.06 | s | 1H | -COOH |

Biological Activity and Mechanisms of Action

This compound, as a derivative of thymol, exhibits notable biological activities, particularly as an antimicrobial and herbicidal agent.

Antimicrobial Activity

The antimicrobial properties of thymol and its derivatives are well-documented. The primary mechanism of action is the disruption of the bacterial cell membrane.

References

Theoretical Exploration of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Isopropyl-5-methylphenoxy)acetic acid, a derivative of the naturally occurring monoterpenoid thymol, serves as a significant scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its theoretical properties, supported by available experimental data. It covers its structural characteristics, spectroscopic profile, and insights into its synthesis and potential biological activities. This document aims to be a comprehensive resource for professionals engaged in the research and development of novel therapeutic agents and functional materials based on this versatile molecule.

Molecular Structure and Physicochemical Properties

This compound (also known as Thymoxyacetic acid) is characterized by a substituted phenoxy ring linked to an acetic acid moiety. The presence of the bulky isopropyl group and the methyl group on the benzene ring influences its steric and electronic properties, which are crucial for its chemical reactivity and biological interactions.

Predicted Physicochemical Data

Computational models provide valuable predictions of the physicochemical properties of this compound, which are essential for drug design and formulation.

| Property | Value | Source |

| Molecular Formula | C12H16O3 | --INVALID-LINK--[1][2] |

| Molecular Weight | 208.25 g/mol | --INVALID-LINK--[1][2] |

| XLogP3-AA | 3.2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

| Topological Polar Surface Area | 46.5 Ų | --INVALID-LINK--[3] |

| pKa (Predicted) | 3.23 ± 0.10 | --INVALID-LINK--[3] |

Molecular Structure Diagram

The 2D structure of this compound is depicted below, illustrating the connectivity of the atoms.

References

Spectroscopic and Spectrometric Characterization of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as thymoxyacetic acid. The information presented herein is intended to support research and development activities by offering detailed spectroscopic and spectrometric data, along with the methodologies for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.9 (Broad s) | Singlet (broad) | - | 1H | -COOH |

| 6.90 | Doublet | 7.5 | 1H | Aromatic H |

| 6.78 | Singlet | - | 1H | Aromatic H |

| 6.65 | Doublet | 7.5 | 1H | Aromatic H |

| 4.59 | Singlet | - | 2H | -OCH₂- |

| 3.15 | Septet | 6.9 | 1H | -CH(CH₃)₂ |

| 2.27 | Singlet | - | 3H | Ar-CH₃ |

| 1.19 | Doublet | 6.9 | 6H | -CH(CH₃)₂ |

Data obtained from a 300 MHz spectrometer with CDCl₃ as the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (Carboxylic Acid) |

| ~153 | Aromatic C-O |

| ~137 | Aromatic C-C(CH₃)₂ |

| ~130 | Aromatic C-CH₃ |

| ~126 | Aromatic C-H |

| ~124 | Aromatic C-H |

| ~112 | Aromatic C-H |

| ~67 | -OCH₂- |

| ~26 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

| ~21 | Ar-CH₃ |

Note: These are predicted chemical shifts based on the structure of the molecule. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2960-2870 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium | C=C stretch (Aromatic) |

| ~1230 | Strong | C-O stretch (Ether) |

| ~1100 | Medium | C-O stretch (Carboxylic Acid) |

Note: These are typical absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 193 | [M - CH₃]⁺ |

| 165 | [M - COOH]⁺ |

| 149 | [M - OCH₂COOH]⁺ |

| 135 | [C₁₀H₁₅]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Note: These are predicted fragmentation patterns based on the structure of the molecule under electron ionization. The relative intensities of the peaks can vary.

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

NMR tubes (5 mm diameter)

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ signal at 77.16 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of KBr (approximately 100-200 mg) in an agate mortar.

-

Add a small amount of the sample (approximately 1-2 mg) to the mortar.

-

Grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer with an electron ionization (EI) source

-

Direct insertion probe or Gas Chromatography (GC) inlet system

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it into the probe. The probe is then inserted into the ion source, and the sample is heated to induce vaporization.

-

GC Inlet: Dissolve the sample in a suitable volatile solvent and inject it into the GC. The compound will be separated from the solvent and any impurities and will elute into the mass spectrometer's ion source.

-

-

Ionization (Electron Ionization - EI):

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or other suitable detector.

-

The detector generates a signal proportional to the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for the spectral analysis of a chemical compound.

Methodological & Application

Synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid from Thymol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as thymoxyacetic acid, from thymol. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol offers a detailed, step-by-step methodology suitable for laboratory-scale synthesis. It includes information on reagents, reaction conditions, purification, and characterization of the final product. The data is presented in a clear and concise manner to facilitate reproducibility and application in research and drug development settings.

Introduction

This compound is an aryloxyacetic acid derivative of thymol, a natural monoterpenoid phenol. Aryloxyacetic acids are a class of compounds with a wide range of biological activities and are of significant interest in medicinal chemistry and drug discovery. The synthesis of this compound from the readily available starting material thymol is a classic example of the Williamson ether synthesis. This reaction proceeds via the formation of a phenoxide ion from thymol in the presence of a base, which then acts as a nucleophile to displace a halide from an α-halo acid, in this case, chloroacetic acid. The resulting product is a valuable building block for the synthesis of more complex molecules and for screening in various biological assays.

Chemical Reaction

The synthesis of this compound from thymol proceeds via a nucleophilic substitution reaction (SN2) known as the Williamson ether synthesis.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from thymol.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Thymol | 150.22 | 7.51 g | 50 |

| Sodium Hydroxide (NaOH) | 40.00 | 4.00 g | 100 |

| Chloroacetic Acid | 94.50 | 5.67 g | 60 |

| Deionized Water | 18.02 | ~150 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Ethanol | 46.07 | For recrystallization | - |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter flask

-

pH paper or pH meter

-

Melting point apparatus

Procedure

-

Preparation of Sodium Thymoxide:

-

In a 250 mL round-bottom flask, dissolve 4.00 g (100 mmol) of sodium hydroxide in 50 mL of deionized water with stirring.

-

To this solution, add 7.51 g (50 mmol) of thymol.

-

Stir the mixture at room temperature until the thymol has completely dissolved, forming a clear solution of sodium thymoxide.

-

-

Reaction with Chloroacetic Acid:

-

In a separate beaker, dissolve 5.67 g (60 mmol) of chloroacetic acid in 20 mL of deionized water.

-

Slowly add the chloroacetic acid solution to the sodium thymoxide solution in the round-bottom flask.

-

Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle.

-

Continue to reflux the mixture with stirring for 2-3 hours.

-

-

Work-up and Isolation:

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the cooled solution to a 250 mL beaker.

-

Slowly and with stirring, acidify the solution by adding concentrated hydrochloric acid dropwise. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH is approximately 1-2.

-

A white precipitate of this compound will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system for aryloxyacetic acids is an ethanol/water mixture.[1][2]

-

Dissolve the crude solid in a minimal amount of hot ethanol in a beaker.

-

Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

-

Dry the purified product in a desiccator or a vacuum oven at low heat.

-

-

Characterization:

-

Determine the melting point of the dried product.

-

Obtain the yield of the purified product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Expected Yield and Physical Properties

| Property | Expected Value |

| Theoretical Yield | ~10.41 g (based on 50 mmol of thymol) |

| Appearance | White crystalline solid |

| Melting Point | 143-145 °C |

Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): 1.23 (d, 6H, -CH(CH₃)₂), 2.32 (s, 3H, Ar-CH₃), 3.35 (sept, 1H, -CH(CH₃)₂), 4.69 (s, 2H, -O-CH₂-), 6.7-7.2 (m, 3H, Ar-H), ~10 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 20.9 (Ar-CH₃), 22.8 (-CH(CH₃)₂), 26.8 (-CH(CH₃)₂), 67.5 (-O-CH₂-), 112.1, 122.0, 126.0, 130.5, 136.5, 153.8 (Ar-C), 175.0 (C=O) |

| IR (KBr, cm⁻¹) | ~3000 (br, O-H stretch of carboxylic acid), ~2960 (C-H stretch, alkyl), ~1700 (s, C=O stretch of carboxylic acid), ~1240 (s, C-O-C stretch, ether) |

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and the NMR instrument used.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from thymol. The Williamson ether synthesis is an efficient method for this transformation, and the provided protocol, with its clear steps for reaction, work-up, and purification, should allow for the successful synthesis of the target compound in a laboratory setting. The presented data will aid researchers in the characterization and quality control of the synthesized product, making it a valuable resource for those in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Analytical Detection of 2-(2-Isopropyl-5-methylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as thymoxyacetic acid, is a derivative of thymol, a natural monoterpenoid phenol. Its structural similarity to phenoxyacetic acid herbicides and its potential biological activities necessitate robust and reliable analytical methods for its detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical principles for structurally related compounds and are intended to serve as a comprehensive guide for researchers.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of non-volatile or thermally labile compounds like phenoxyacetic acids. Reversed-phase HPLC with a C18 column is a common approach, offering excellent separation and quantification capabilities when coupled with a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides high separation efficiency and definitive identification based on mass spectra. Due to the carboxylic acid group, derivatization is often required to increase the volatility and improve the chromatographic performance of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Please note that these values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation is essential for achieving accurate and precise results.

| Parameter | HPLC-UV | GC-MS (with Derivatization) |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 10 - 100 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 50 - 500 ng/mL |

| Linearity (r²) | > 0.995 | > 0.99 |

| Precision (RSD%) | < 5% | < 10% |

| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

a. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

b. Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

c. Chromatographic Conditions

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 - 20 µL

-

Detection Wavelength: 274 nm (based on the UV absorbance of similar phenolic compounds)

d. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient. For solid samples, extraction with a suitable solvent (e.g., methanol or acetonitrile) followed by filtration is necessary.

e. Analysis and Quantification

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the analyte in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the detection and quantification of this compound after a derivatization step.

a. Materials and Reagents

-

This compound reference standard

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzyl bromide (PFBBr)

-

Solvent (e.g., Toluene, Hexane - GC grade)

-

Anhydrous sodium sulfate

b. Instrumentation

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (Electron Ionization - EI)

-

Capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)

c. GC-MS Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50 - 500

d. Standard and Sample Preparation with Derivatization

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent like toluene.

-

Working Standard Solutions: Dilute the stock solution to prepare working standards in the desired concentration range (e.g., 0.1 - 10 µg/mL).

-

Sample Preparation and Derivatization:

-

Extract the sample with a suitable organic solvent. Dry the extract over anhydrous sodium sulfate.

-

Evaporate the solvent to a small volume (e.g., 100 µL).

-

Add the derivatization agent (e.g., 50 µL of BSTFA with 1% TMCS).

-

Heat the mixture at 70-80 °C for 30-60 minutes.

-

Cool to room temperature before injection into the GC-MS.

-

e. Analysis and Quantification

-

Inject the derivatized standards to build a calibration curve.

-

Inject the derivatized samples.

-

Identify the derivatized analyte peak by its retention time and mass spectrum.

-

Quantify the analyte using the calibration curve, typically based on the area of a characteristic ion in the mass spectrum (Selected Ion Monitoring - SIM mode can be used for higher sensitivity).

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample receipt to final data reporting. The following diagram illustrates the general logical relationship in an analytical laboratory setting.

Conclusion

The protocols provided in these application notes offer a starting point for the reliable detection and quantification of this compound. Both HPLC-UV and GC-MS are powerful techniques that, with proper method development and validation, can yield accurate and precise results. Researchers are encouraged to optimize these methods for their specific sample matrices and analytical requirements.

Application Notes and Protocols: Antifungal Research on 2-(2-Isopropyl-5-methylphenoxy)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the antifungal potential of derivatives of 2-(2-Isopropyl-5-methylphenoxy)acetic acid, a compound structurally related to the natural antifungal agent thymol. The information presented herein is intended to guide researchers in the exploration of this chemical scaffold for the development of novel antifungal agents.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the discovery and development of new antifungal compounds with novel mechanisms of action. Phenoxyacetic acid derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. Notably, derivatives of this compound, which incorporates the thymol moiety, have demonstrated activity against pathogenic fungi such as Candida albicans.

Antifungal Activity

Research has shown that amino acid and dipeptide conjugates of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid exhibit notable antifungal activity. Specifically, certain derivatives have been identified as potent agents against Candida albicans, a common opportunistic fungal pathogen in humans.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of selected 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acid and dipeptide derivatives against Candida albicans.

| Compound ID | Derivative | Antifungal Activity (Inhibition Zone in mm) at 50 µg/mL |

| 13 | 2-(2'-Isopropyl-5'-methylphenoxy)acetyl-L-Valine Methyl Ester | Potent |

| 14 | 2-(2'-Isopropyl-5'-methylphenoxy)acetyl-L-Leucine Methyl Ester | Potent |

| 16 | 2-(2'-Isopropyl-5'-methylphenoxy)acetyl-Glycyl-L-Leucine Methyl Ester | Potent |

| Standard | Griseofulvin | 20 |

Data sourced from Dahiya et al., 2006. "Potent" indicates significant antifungal activity as described in the publication.

Proposed Mechanism of Action

The precise mechanism of action for this compound derivatives has not been fully elucidated. However, based on the structural similarity to thymol (2-isopropyl-5-methylphenol), a well-studied natural antifungal agent, a plausible mechanism can be proposed. Thymol is known to disrupt the fungal cell membrane by interacting with ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells. This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. It is hypothesized that this compound and its derivatives may exert their antifungal effects through a similar membrane-disrupting mechanism.

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative derivative and the evaluation of its antifungal activity.

Synthesis Protocol: 2-(2'-Isopropyl-5'-methylphenoxy)acetyl-L-Leucine Methyl Ester (Compound 14)

This protocol describes a general method for the coupling of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid with an amino acid methyl ester.

Materials:

-

2-(2'-Isopropyl-5'-methylphenoxy)acetic acid

-

L-Leucine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Petroleum ether

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of L-Leucine methyl ester: To a suspension of L-Leucine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain L-Leucine methyl ester hydrochloride.

-

Coupling Reaction:

-

Dissolve 2-(2'-isopropyl-5'-methylphenoxy)acetic acid (1.0 eq) in anhydrous DCM.

-

Add L-Leucine methyl ester hydrochloride (1.0 eq) and TEA (2.2 eq) to the solution and stir for 15 minutes at 0°C.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

-